molecular formula C14H10F2O2 B7860500 3-(2,5-Difluorobenzyloxy)benzaldehyde

3-(2,5-Difluorobenzyloxy)benzaldehyde

Cat. No.: B7860500
M. Wt: 248.22 g/mol
InChI Key: LJLKGGVUVABEDI-UHFFFAOYSA-N
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Description

3-(2,5-Difluorobenzyloxy)benzaldehyde is a chemical compound characterized by its unique structure, which includes a benzaldehyde group attached to a difluorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Difluorobenzyloxy)benzaldehyde typically involves the reaction of 2,5-difluorobenzyl alcohol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an oxirane intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-Difluorobenzyloxy)benzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction: Reduction reactions typically produce alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, such as halogenated or alkylated products.

Scientific Research Applications

3-(2,5-Difluorobenzyloxy)benzaldehyde has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been used in the study of enzyme inhibitors and receptor ligands.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

3-(2,5-Difluorobenzyloxy)benzaldehyde is structurally similar to other benzaldehyde derivatives, such as 3-(2,6-difluorobenzyloxy)benzaldehyde and 3-(2,3-difluorobenzyloxy)benzaldehyde. its unique difluorobenzyl ether moiety sets it apart, potentially leading to different reactivity and biological activity.

Comparison with Similar Compounds

  • 3-(2,6-Difluorobenzyloxy)benzaldehyde

  • 3-(2,3-Difluorobenzyloxy)benzaldehyde

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Properties

IUPAC Name

3-[(2,5-difluorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-4-5-14(16)11(7-12)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLKGGVUVABEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC(=C2)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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